![molecular formula C9H7BrN2O2 B1525237 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate de méthyle CAS No. 1190322-65-6](/img/structure/B1525237.png)

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate de méthyle

Vue d'ensemble

Description

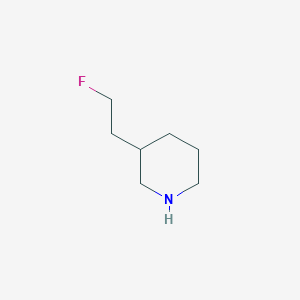

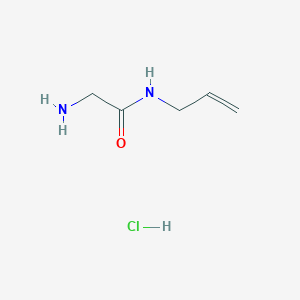

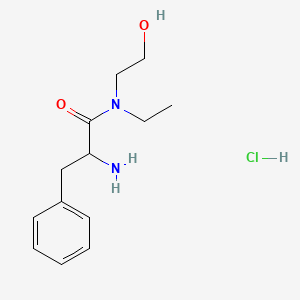

“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

While specific synthesis methods for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one method involved reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds .

Molecular Structure Analysis

The molecular structure of “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” can be represented by the SMILES string COC(=O)c1cc2cc(Br)cnc2[nH]1 . The InChI key for this compound is PMCRRTVKYSKHJI-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a solid substance . It has a molecular weight of 255.07 .

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate de méthyle: a été étudié pour son potentiel en tant qu'inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR) . Les FGFR sont impliqués dans divers types de tumeurs, et les cibler est une stratégie prometteuse pour la thérapie contre le cancer. Des dérivés de ce composé ont montré des activités puissantes contre FGFR1, 2 et 3, un dérivé présentant une activité inhibitrice significative et un potentiel en tant que composé principal pour une optimisation future .

Inhibition des kinases

Les dérivés du composé ont été rapportés pour présenter une activité inhibitrice des kinases, ce qui est crucial dans le traitement des maladies où la suractivité des kinases est un problème . Les kinases sont des enzymes qui modifient d'autres protéines en ajoutant chimiquement des groupes phosphates, et leur dysrégulation est associée à plusieurs maladies, notamment le cancer.

Activité antimicrobienne

Certains dérivés de 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER ont montré des propriétés antimicrobiennes . Cette application est particulièrement pertinente dans le développement de nouveaux antibiotiques et antifongiques, car la résistance aux médicaments existants est une préoccupation croissante.

Propriétés anti-inflammatoires

Le squelette du composé a été associé à des activités anti-inflammatoires . L'inflammation est une réponse biologique à des stimuli nocifs, et une inflammation excessive est une caractéristique de nombreuses maladies chroniques. Par conséquent, les composés ayant des propriétés anti-inflammatoires sont précieux pour le développement thérapeutique.

Utilisations antivirales

Des dérivés de ce composé ont également été explorés pour leurs activités antivirales . Avec le défi permanent des maladies virales émergentes, le développement de nouveaux médicaments antiviraux est d'une grande importance.

Gestion du diabète

La recherche a indiqué que certains dérivés peuvent être utiles pour gérer les niveaux de glycémie, ce qui pourrait avoir des applications dans le traitement du diabète et des troubles métaboliques associés . Le contrôle de la glycémie est un aspect essentiel de la gestion du diabète, et les composés capables de réduire efficacement la glycémie sont précieux dans l'industrie pharmaceutique.

Orientations Futures

While specific future directions for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” were not found, research on related 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a target for cancer therapy .

Mécanisme D'action

Target of Action

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways . The introduction of this compound inhibits these processes, thereby disrupting the normal functioning of fgfrs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to significant changes in cellular functions .

Result of Action

The inhibition of FGFRs by Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can lead to a reduction in cell proliferation and migration . For instance, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .

Analyse Biochimique

Biochemical Properties

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.

Cellular Effects

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.

Molecular Mechanism

The molecular mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Degradation products may form over time, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.

Metabolic Pathways

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

Within cells and tissues, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVCBIHBYSCXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC=C2Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696600 | |

| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-65-6 | |

| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)